molecular formula C23H18Cl2N5NaO6S2 B1629323 C.I. Acid yellow 48 CAS No. 6359-99-5

C.I. Acid yellow 48

Cat. No.: B1629323
CAS No.: 6359-99-5
M. Wt: 618.4 g/mol
InChI Key: HKTOCEMTZDAQKB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Acid yellow 48 typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

C.I. Acid yellow 48 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or hydrazines .

Scientific Research Applications

C.I. Acid yellow 48 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of C.I. Acid yellow 48 involves its interaction with specific molecular targets and pathways. The azo group (N=N) can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s sulfonate groups enhance its solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and physical properties. The presence of multiple functional groups, such as sulfonate and dichlorobenzene, enhances its solubility, stability, and reactivity, making it suitable for diverse applications .

Properties

CAS No.

6359-99-5

Molecular Formula

C23H18Cl2N5NaO6S2

Molecular Weight

618.4 g/mol

IUPAC Name

sodium;2,5-dichloro-4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C23H19Cl2N5O6S2.Na/c1-13-8-9-16(10-20(13)37(32,33)29-15-6-4-3-5-7-15)26-27-22-14(2)28-30(23(22)31)19-11-18(25)21(12-17(19)24)38(34,35)36;/h3-12,22,29H,1-2H3,(H,34,35,36);/q;+1/p-1

InChI Key

HKTOCEMTZDAQKB-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4.[Na+]

Key on ui other cas no.

6359-99-5

Origin of Product

United States

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